2,6-Dichloro-3H-indol-3-one

Spectrophotometric assay Mitochondrial respiratory chain Redox indicator

Conventional indoxyl substrates form insoluble indigo precipitates, causing optical interference in kinetic assays. 2,6-Dichloro-3H-indol-3-one (CAS 54234-10-5) overcomes this via C2-Cl substitution, remaining soluble for continuous absorbance monitoring at 605 nm. • Dedicated electron acceptor for Complex II activity assays; validated sensitivity 0.54 U/L, detection range 0.54-17.66 U/L. • Eliminates auto-oxidation artifacts; absorbance changes reflect only enzyme-coupled electron transfer. • Compatible with microplate readers (VITEK, BD Phoenix) for high-throughput screening.

Molecular Formula C8H3Cl2NO
Molecular Weight 200.02 g/mol
Cat. No. B14031376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dichloro-3H-indol-3-one
Molecular FormulaC8H3Cl2NO
Molecular Weight200.02 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Cl)N=C(C2=O)Cl
InChIInChI=1S/C8H3Cl2NO/c9-4-1-2-5-6(3-4)11-8(10)7(5)12/h1-3H
InChIKeyZDZUZGKRHKFBAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dichloroindoxyl as a Soluble Redox Indicator


2,6-Dichloro-3H-indol-3-one (synonym: 2,6-dichloroindoxyl; CAS 54234-10-5) is a synthetic dichlorinated indoxyl derivative with the molecular formula C8H3Cl2NO and molecular weight 200.02 g/mol . Its SMILES notation O=C1C(Cl)=Nc2cc(Cl)ccc21 confirms chlorine substitution at both the 2- and 6-positions of the indol-3-one scaffold . Unlike unsubstituted indoxyl and mono- or 4,5-dihalogenated indoxyl derivatives that oxidatively dimerize to form insoluble indigoid precipitates, the C2 chlorine substitution sterically and electronically blocks the canonical indigo-forming dimerization pathway, redefining this compound as a soluble, reversible redox indicator with a characteristic absorption peak at 605 nm in its oxidized state [1][2]. This fundamental mechanistic distinction underpins its specialized role as an electron acceptor in mitochondrial respiratory chain Complex II activity assays and as a classified chromophore in microbial identification systems [3].

Why 2,6-Dichloroindoxyl Is Not Replaceable


Generic substitution of 2,6-dichloroindoxyl with other halogenated indoxyls or with the similarly named 2,6-dichloroindophenol (DCIP) introduces fundamental performance failures rooted in three structural imperatives. First, the C2 chlorine atom of 2,6-dichloroindoxyl irreversibly blocks the oxidative dimerization at the 2-position required for indigoid dye precipitation—a reaction that defines chromogenic substrates such as 5-bromo-4-chloroindoxyl (BCI) and 5-bromo-6-chloroindoxyl [1]. Consequently, 2,6-dichloroindoxyl functions as a soluble redox indicator monitored by absorbance decrease at 605 nm, whereas BCI-based substrates generate insoluble colored precipitates localized at enzyme activity sites. Second, DCIP (λmax 600 nm oxidized, MW 268.09) operates on an indophenol scaffold distinct from the indol-3-one core; DCIP serves as a universal electron acceptor for Complex I (NADH dehydrogenase) with reported Km of 0.017 mmol/L, but is not optimized for the CoQ-coupled reduction pathway specific to Complex II where 2,6-dichloroindoxyl is the dedicated acceptor [2][3]. Third, unsubstituted indoxyl and 6-chloroindoxyl retain a free C2 position enabling uncontrolled auto-oxidation to indigo under atmospheric oxygen, producing kinetic artifacts in quantitative assays; the 2-chloro cap in 2,6-dichloroindoxyl eliminates this confounding reaction pathway, ensuring that absorbance changes reflect only enzyme-coupled electron transfer [1][3]. These structural and mechanistic differences render simple analog substitution scientifically invalid.

2,6-Dichloroindoxyl: Comparative Evidence


Spectral Separation from DCIP in Assays

The oxidized form of 2,6-dichloroindoxyl exhibits a characteristic absorption maximum (λmax) at 605 nm, as documented in multiple independent commercial Complex II assay kit protocols from Abbkine, Biomart, and MitochondriaSci [1][2]. In contrast, the widely used redox indicator 2,6-dichloroindophenol (DCIP/DCPIP) displays its oxidized λmax at 600 nm [3]. This 5 nm bathochromic shift, while modest in absolute magnitude, is significant in routine microplate spectrophotometry and permits wavelength-selective monitoring when both indicators are present in multiplexed assay formats. The extinction coefficient difference further ensures that at 605 nm, DCIP interference is substantially reduced compared to isosbestic wavelength approaches.

Spectrophotometric assay Mitochondrial respiratory chain Redox indicator

C2-Chlorine Blockade Prevents Dimerization

The hallmark of indoxyl-based chromogenic substrates (e.g., 5-bromo-4-chloroindoxyl [BCI], 5-bromo-6-chloroindoxyl, 6-chloroindoxyl) is their enzymatic hydrolysis to liberate a free indoxyl that oxidatively dimerizes at the C2 position to form an insoluble, intensely colored indigoid precipitate localized at the site of enzyme activity [1][2]. The identities and positions of halogen substituents determine the color and physical properties of the resulting indigoid dye [1]. In 2,6-dichloroindoxyl, the chlorine atom at C2 precludes this dimerization entirely: no 2,2′-biindolylidene-3,3′-dione (indigoid) product can form. Instead, the compound undergoes a simple, reversible one-electron reduction (e.g., by reduced coenzyme Q from Complex II catalysis), producing a measurable absorbance decrease at 605 nm without precipitation [3]. By contrast, BCI and related 4,5-dihalogenated indoxyls produce diffusion-resistant, particulate chromogenic deposits essential for histochemical localization—a property deliberately absent in 2,6-dichloroindoxyl, which remains soluble throughout the assay.

Chromogenic substrate Indigoid dye Enzyme histochemistry

Validated Performance in Complex II Assays

Commercial mitochondrial Complex II activity assay kits employing 2,6-dichloroindoxyl as the terminal electron acceptor have been analytically validated. The Elabscience E-BC-K150-M kit reports a sensitivity of 0.54 U/L, a detection range spanning 0.54–17.66 U/L, inter-assay CV of 5%, and intra-assay CV of 4% [1]. The detection principle relies on reduced coenzyme Q (the catalytic product of Complex II) further reducing 2,6-dichloroindoxyl, with activity calculated from the rate of absorbance decrease at 600–605 nm [2]. In contrast, Complex I assays employing DCIP report a Km for DCIP of 0.017 mmol/L and require decylubiquinone as an intermediate electron carrier (0.07 mmol/L) plus 3.5 g/L bovine serum albumin for solubility [3]. The direct CoQ–dichloroindoxyl electron relay in the Complex II assay eliminates the need for supplementary hydrophobic carriers, simplifying reagent preparation and reducing turbidity artifacts associated with DCIP-based Complex I methods [3].

Mitochondrial complex II Succinate-CoQ reductase Assay validation

Patent-Recognized Chromophore for Microbial ID

US Patent 5,962,251 (and its continuation applications) explicitly lists 'dichloroindoxyl' alongside bromoindoxyl, chloroindoxyl, chlorobromoindoxyl, trichloroindoxyl, and methylindoxyl as distinct chromophore classes for use in enzyme-substrate chromogen systems for identifying microorganisms [1]. The patent further specifies that 4,6-dichloroindoxyl, 6,7-dichloroindoxyl, 5-bromo-4-chloroindoxyl, 5-bromo-6-chloroindoxyl, and 4,6,7-trichloroindoxyl each constitute independently useful chromogenic entities [1]. The explicit enumeration of multiple dichloroindoxyl positional isomers confirms that dichlorination pattern is a recognized determinant of chromogenic properties (color, solubility, enzyme specificity)—not all dichloroindoxyls are interchangeable. 2,6-Dichloroindoxyl occupies a unique position in this taxonomy because the C2 chlorine simultaneously prevents indigoid precipitation while preserving redox activity, a functional profile not shared by 4,6- or 6,7-dichloroindoxyl isomers, which retain a free C2 and can form indigoid dimers.

Microbial identification Chromogenic media Indoxyl chromophore

Physicochemical Advantages Over DCIP and BCI

2,6-Dichloroindoxyl (MW 200.02 g/mol; calculated LogP = 2.7) [1] is substantially smaller and less lipophilic than 2,6-dichloroindophenol (DCIP, MW 268.09 g/mol) [2] and significantly smaller than glycosylated chromogenic substrates such as 5-bromo-4-chloro-3-indoxyl-β-D-galactopyranoside (X-gal, MW 408.6 g/mol). The lower molecular weight facilitates faster diffusional equilibration in aqueous assay media, while the moderate LogP of 2.7 suggests adequate membrane partitioning for intracellular applications without the excessive hydrophobicity that necessitates solubilizing agents (cf. DCIP-based Complex I assays requiring 3.5 g/L BSA) [3]. Purity specifications from commercial suppliers indicate >98% purity (HPLC) for bulk reagent grade material sourced from Nanjing Chemical Reagent .

Lipophilicity Membrane permeability Formulation compatibility

2,6-Dichloroindoxyl: Key Applications


Complex II Activity Assay in Disease Models

2,6-Dichloroindoxyl is the dedicated electron acceptor in validated commercial Complex II activity assay kits (e.g., Elabscience E-BC-K150-M, Abbkine CheKine™, Biomart A319700) [1][2]. The assay exploits the reduction of 2,6-dichloroindoxyl by CoQ (produced by Complex II catalysis), with activity calculated from the rate of absorbance decrease at 605 nm. The validated sensitivity of 0.54 U/L, detection range of 0.54–17.66 U/L, and intra-assay CV of 4% enable reproducible detection of Complex II deficiencies in mitochondrial disorder patient samples [1]. Unlike DCIP-based Complex I assays that require decylubiquinone and BSA supplementation to manage solubility [3], the 2,6-dichloroindoxyl system uses endogenous CoQ as the direct reductant, simplifying the workflow. The 5 nm spectral offset from DCIP (605 vs. 600 nm) permits multiplexed Complex I + II profiling from a single mitochondrial preparation using wavelength-selective detection [4].

Precipitation-Free Redox Indicator for ETC Studies

The C2-chlorine blockade that prevents indigo dimerization [5] makes 2,6-dichloroindoxyl uniquely suited for continuous, homogeneous kinetic monitoring of electron transfer reactions. Unlike BCI-based substrates that generate insoluble precipitates necessitating endpoint measurements with detergent solubilization steps, 2,6-dichloroindoxyl remains soluble in both oxidized and reduced states, enabling real-time absorbance monitoring in microplate format. This property is critical for high-throughput screening campaigns targeting Complex II modulators, where precipitate formation would cause optical interference and well-to-well variability. The moderate LogP of 2.7 [6] provides sufficient membrane partitioning for access to membrane-bound enzyme complexes without requiring organic co-solvents that could inhibit enzyme activity.

Precursor for Halogenated Indigoid Dyes

Although 2,6-dichloroindoxyl itself does not dimerize via the canonical indigo pathway due to C2 substitution, it serves as a precursor for the synthesis of 6,6′-dichloroindigo (λmax 590 nm) [7] and related halogenated indigoid dyes. Studies demonstrate that 6,6′-dichloroindigo exhibits relatively higher cell growth inhibitory activity in liquid phase compared to other indigoid dyes [8]. The controlled release of 2,6-dichloroindoxyl from protected precursors (e.g., via enzymatic deprotection of glycoside or ester conjugates) enables temporal control over halogenated indigoid dye generation for applications in textile dyeing, biosensor development, and antimicrobial surface coatings. The patent literature [9] further supports its use as a chromophore building block in multi-chromogen microbial identification media.

Chromogenic Media Component for Microbial Diagnostics

US Patent 5,962,251 explicitly classifies dichloroindoxyl as a distinct chromophore category within the indoxyl family for microbial identification systems [9]. In this application, dichloroindoxyl is conjugated to enzyme-specific substrates (e.g., glycosides, phosphate esters) that, upon hydrolysis by target microbial enzymes, release the chromophore to generate a detectable color signal. The solubility of 2,6-dichloroindoxyl (as opposed to precipitate-forming BCI derivatives) enables diffusion-based color development throughout the culture medium rather than colony-restricted precipitation—an advantage for broth-based or liquid culture detection formats. The 605 nm absorption band falls within the standard detection range of common microplate readers and automated identification systems (e.g., VITEK, BD Phoenix), ensuring compatibility with existing clinical microbiology infrastructure.

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